molecular formula C27H42N7O19P3S B1265049 trans-2,3-didehydroadipoyl-CoA

trans-2,3-didehydroadipoyl-CoA

Cat. No. B1265049
M. Wt: 893.6 g/mol
InChI Key: ZFXICKRXPZTFPB-KCQRSJHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-didehydroadipoyl-CoA is a 2-enoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the enoic carboxy group of hex-2-enedioic acid. It is a 2-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a 2-hexenedioic acid. It is a conjugate acid of a 2,3-didehydroadipoyl-CoA(5-).

Scientific Research Applications

Role in Bacterial Metabolism and Secondary Metabolism

The compound trans-2,3-didehydroadipoyl-CoA plays a significant role in bacterial primary and secondary metabolism. A key study by Spieker, Saleem-Batcha, and Teufel (2019) explored the function of PaaG, an enzyme in bacteria, which converts cis-3,4-didehydroadipoyl-CoA into trans-2,3-didehydroadipoyl-CoA. This transformation is crucial in the degradation of aromatic compounds via the phenylacetic acid pathway, a common catabolic route in bacteria. Furthermore, trans-2,3-didehydroadipoyl-CoA is involved in the production of secondary metabolites like tropodithietic acid, which serve as antibiotics and quorum-sensing signals (Spieker, Saleem-Batcha, & Teufel, 2019).

Involvement in Fatty Acid Metabolism

Trans-2,3-didehydroadipoyl-CoA is also relevant in the context of fatty acid metabolism. Studies on enzymes like 3-hydroxyacyl-CoA epimerases have highlighted their role in the beta-oxidation of polyunsaturated fatty acids. For instance, the work of Yang, Cuebas, and Schulz (1986) on the beta-oxidation of 2-trans,4-cis-decadienoyl-CoA in peroxisomes and E. coli demonstrated the significance of these enzymes in the metabolism of unsaturated fatty acids, which likely involves intermediates like trans-2,3-didehydroadipoyl-CoA (Yang, Cuebas, & Schulz, 1986).

Applications in Genetic Engineering

In the field of genetic engineering, the understanding of trans-2,3-didehydroadipoyl-CoA's biochemistry can contribute to the development of new biotechnological applications. For instance, Ivics and Izsvák (2010) discussed the use of transposable elements as natural DNA transfer vehicles in gene and cell engineering. While not directly linked to trans-2,3-didehydroadipoyl-CoA, the understanding of complex biochemical pathways, including those involving such compounds, is essential for advancing genetic manipulation technologies (Ivics & Izsvák, 2010).

properties

Product Name

trans-2,3-didehydroadipoyl-CoA

Molecular Formula

C27H42N7O19P3S

Molecular Weight

893.6 g/mol

IUPAC Name

(E)-6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohex-4-enoic acid

InChI

InChI=1S/C27H42N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h4,6,13-15,20-22,26,39-40H,3,5,7-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b6-4+/t15-,20-,21-,22+,26-/m1/s1

InChI Key

ZFXICKRXPZTFPB-KCQRSJHASA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/CCC(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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